molecular formula C8H11N5O B1483942 1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol CAS No. 2098020-54-1

1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol

Cat. No. B1483942
CAS RN: 2098020-54-1
M. Wt: 193.21 g/mol
InChI Key: SJXNUHGTVSZLKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-ol” have been synthesized and used as a building block for a variety of organic compounds. The synthesis of similar compounds often involves reactions with azides .


Chemical Reactions Analysis

Azides are known to be involved in a variety of chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements . The specific reactions that “1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

  • Divergent Synthesis of Substituted Pyrazoles and Isoxazoles : A study by Wang et al. (2008) demonstrated an efficient one-pot synthesis method for creating fully substituted 1H-pyrazoles from cyclopropyl oximes. This method allows for diverse chemical structures to be formed under different conditions (Wang et al., 2008).

  • Synthesis of Pyrazole Derivatives as Potential COX-2 Inhibitors : Patel et al. (2004) utilized a pyrazole template to synthesize compounds potentially inhibiting COX-2, an enzyme linked to inflammation and pain. This highlights the compound's role in medicinal chemistry (Patel et al., 2004).

  • Efficient Synthesis of Heterocyclic Analogues of Xanthone : Eller et al. (2006) described a method for creating various pyrazol-4(1H)-ones, showcasing the adaptability of pyrazole compounds in synthesizing heterocyclic analogues (Eller et al., 2006).

Biological and Medicinal Applications

  • Potential Anticancer Activities : The study by Cadena-Cruz et al. (2021) focused on synthesizing pyrazole derivatives and evaluating their antioxidant and anticancer activities, indicating potential therapeutic uses in oncology (Cadena-Cruz et al., 2021).

  • Anti-inflammatory and Antimicrobial Properties : Bekhit et al. (2005) synthesized pyrazole derivatives and found them to have significant anti-inflammatory and antimicrobial effects, suggesting potential in treating infections and inflammation (Bekhit et al., 2005).

  • Potential in Treating Leukemia and Breast Cancer : Ananda et al. (2017) discovered that certain pyrazole derivatives showed cytotoxic effects against breast cancer and leukemic cells, highlighting their potential in cancer treatment (Ananda et al., 2017).

properties

IUPAC Name

2-(2-azidoethyl)-5-cyclopropyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-12-10-3-4-13-8(14)5-7(11-13)6-1-2-6/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXNUHGTVSZLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-ol
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